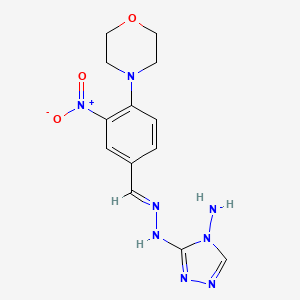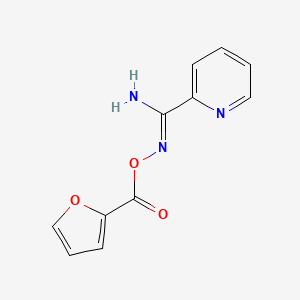
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, also known as TOFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TOFA is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and energy metabolism.
Applications De Recherche Scientifique
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used extensively in scientific research to investigate the role of ACC in various biological processes, including lipid metabolism, insulin signaling, and cancer. In particular, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing fatty acid synthesis, which is essential for cancer cell proliferation. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used to study the effects of ACC inhibition on glucose metabolism and insulin sensitivity, which are important in the development of metabolic disorders such as diabetes.
Mécanisme D'action
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide acts as a competitive inhibitor of ACC by binding to the biotin carboxylase domain of the enzyme. This prevents the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. As a result, the levels of intracellular fatty acids are reduced, leading to the suppression of cancer cell growth and the improvement of insulin sensitivity.
Biochemical and Physiological Effects
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of fatty acid synthesis, the suppression of cancer cell growth, and the improvement of glucose metabolism and insulin sensitivity. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for lab experiments, including its high potency and specificity for ACC inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular fatty acid synthesis. However, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide also has some limitations, including its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, including the development of more potent and selective ACC inhibitors, the investigation of the effects of ACC inhibition on other biological processes, such as autophagy and inflammation, and the evaluation of the therapeutic potential of ACC inhibitors in the treatment of metabolic disorders and cancer. Additionally, the use of N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized through a multistep process involving the reaction of fluorenone with tert-butyl hydroperoxide, followed by the reaction with hydroxylamine hydrochloride, and then with isobutyl chloroformate. The resulting intermediate is then reacted with ammonia to produce N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in high yield and purity.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)21/h3-9,20H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSXJRXSUMONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)


![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)
